REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](SC)=[C:10]([C:14]#[N:15])[C:11]([NH2:13])=O)[CH:5]=[CH:6][CH:7]=1.[OH2:18].[NH2:19][NH2:20]>C(O)C>[NH2:13][C:11]1[NH:20][N:19]=[C:9]([NH:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[C:10]=1[C:14]([NH2:15])=[O:18] |f:1.2|
|
Name
|
3-((3-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylamide
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)NC(=C(C(=O)N)C#N)SC
|
Name
|
|
Quantity
|
1.478 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
wise to the reaction
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
(18 hrs), reaction
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1)NC1=CC(=CC=C1)Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |